1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
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Description
1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a chlorobenzyl group, a thiophenyl group, and a pyrazinyl group linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-chlorobenzylamine and 3-(thiophen-2-yl)pyrazine. These intermediates are then coupled using a urea-forming reaction.
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Step 1: Synthesis of 4-Chlorobenzylamine
Reagents: 4-Chlorobenzyl chloride, ammonia
Conditions: Reflux in ethanol
Reaction: C6H4ClCH2Cl+NH3→C6H4ClCH2NH2+HCl
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Step 2: Synthesis of 3-(Thiophen-2-yl)pyrazine
Reagents: Thiophene-2-carboxylic acid, hydrazine hydrate
Reaction: C4H3SCOOH+N2H4→C4H3SN2H2+H2O
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**Step
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c18-13-5-3-12(4-6-13)10-21-17(23)22-11-14-16(20-8-7-19-14)15-2-1-9-24-15/h1-9H,10-11H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGODKLGKLCMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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